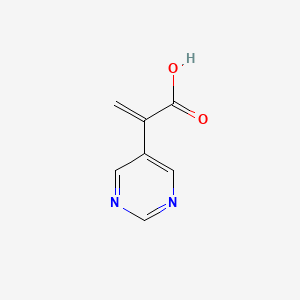
2-(Pyrimidin-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-5-yl)prop-2-enoic acid is a heterocyclic organic compound that features a pyrimidine ring attached to a propenoic acid moiety. Pyrimidine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-5-yl)prop-2-enoic acid typically involves the condensation of pyrimidine derivatives with suitable alkenoic acid precursors. One common method includes the reaction of 5-aminopyrimidine with acylating agents such as carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often require the presence of a base, such as sodium methoxide in butanol, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 2-(pyrimidin-5-yl)prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce saturated propenoic acid derivatives.
Scientific Research Applications
2-(Pyrimidin-5-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, thereby modulating biological processes. For instance, they can inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with similar biological activities.
Pyrimidino[4,5-d][1,3]oxazine: Another pyrimidine derivative with potential therapeutic applications.
Uniqueness
2-(Pyrimidin-5-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propenoic acid moiety allows for additional functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-pyrimidin-5-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H6N2O2/c1-5(7(10)11)6-2-8-4-9-3-6/h2-4H,1H2,(H,10,11) |
InChI Key |
RNOWZNYFXITTOV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CN=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















